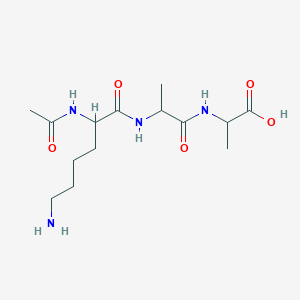

Acetyl-Lys-D-Ala-D-Ala

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[(2-acetamido-6-aminohexanoyl)amino]propanoylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O5/c1-8(12(20)17-9(2)14(22)23)16-13(21)11(18-10(3)19)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H,16,21)(H,17,20)(H,18,19)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSXMADYKTYBCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Lynchpin of Bacterial Cell Wall Integrity: A Technical Guide to the Function of Acetyl-Lys-D-Ala-D-Ala

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Acetyl-Lys-D-Ala-D-Ala motif is a cornerstone of bacterial cell wall architecture, particularly in Gram-positive bacteria. This C-terminal tripeptide of the peptidoglycan precursor is the focal point for the crucial cross-linking reactions that bestow structural rigidity to the cell wall, and simultaneously serves as the primary target for last-resort glycopeptide antibiotics such as vancomycin. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing its function in peptidoglycan biosynthesis, its interaction with transpeptidase enzymes, and its critical role as an antibiotic target. Quantitative data on binding affinities and enzyme kinetics are presented, alongside detailed experimental protocols for their determination. Visualizations of the pertinent biochemical pathways and experimental workflows are provided to facilitate a comprehensive understanding of this vital bacterial component.

Introduction

The bacterial cell wall is a complex and dynamic structure essential for maintaining cell shape, withstanding internal osmotic pressure, and serving as a scaffold for various surface proteins.[1] Peptidoglycan, a unique heteropolymer of glycan strands cross-linked by short peptides, is the principal component responsible for the strength and rigidity of the cell wall.[2][3] In many Gram-positive bacteria, such as Staphylococcus aureus, the peptide side chain of the peptidoglycan precursor terminates in the highly conserved sequence L-Lys-D-Ala-D-Ala.[4] The acetylation of the lysine residue further refines the structure to this compound. This seemingly simple tripeptide plays a central and critical role in the final stages of cell wall biosynthesis and is a key battleground in the ongoing war against bacterial infections.

This guide will dissect the function of this compound from three critical perspectives: its role as a substrate for transpeptidase enzymes, its function as the binding site for glycopeptide antibiotics, and the experimental methodologies used to investigate these interactions.

Role in Peptidoglycan Cross-Linking

The structural integrity of the bacterial cell wall is dependent on the formation of a three-dimensional mesh-like structure, achieved through the cross-linking of adjacent peptidoglycan strands. This crucial step is catalyzed by a family of enzymes known as DD-transpeptidases, which are also famously known as penicillin-binding proteins (PBPs).[5][6] The this compound terminus of the nascent peptidoglycan chain serves as the recognition site and substrate for these enzymes.

The transpeptidation reaction involves the cleavage of the terminal D-alanine residue from the this compound donor stem, followed by the formation of a new peptide bond between the penultimate D-alanine and a specific amino acid in an adjacent peptide chain (e.g., the amino group of a glycine bridge in S. aureus).[5] This process results in a mature, cross-linked peptidoglycan network that encases the bacterium.

Signaling Pathway of Peptidoglycan Cross-Linking

The following diagram illustrates the fundamental process of peptidoglycan cross-linking mediated by DD-transpeptidase.

Quantitative Data: DD-Transpeptidase Kinetics

The kinetic parameters of DD-transpeptidases with peptidoglycan-mimetic substrates provide valuable insights into their catalytic efficiency and substrate specificity. While obtaining kinetic data with the full, natural substrate is technically challenging, studies using synthetic analogs like N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine have provided useful approximations.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Actinomadura R39 DD-peptidase | N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine | 1300 | 7.4 | 5.7 x 103 | [2] |

| Streptomyces R61 DD-peptidase | Peptidoglycan-mimetic peptide 1 | 7.9 | 69 | 8.7 x 106 | [2] |

| Streptococcus pneumoniae PBP3 | N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine | 19000 | - | 5.7 x 103 | [2] |

Note: The kinetic parameters can vary significantly depending on the specific enzyme, substrate analog, and assay conditions.

Target for Glycopeptide Antibiotics

The D-Ala-D-Ala terminus of the peptidoglycan precursor is the Achilles' heel of many Gram-positive bacteria, as it is the specific target for glycopeptide antibiotics, most notably vancomycin.[7] Vancomycin binds with high affinity to the this compound moiety through a network of five hydrogen bonds, forming a stable complex.[8] This binding sterically hinders the access of DD-transpeptidases and transglycosylases to their substrates, thereby inhibiting both the cross-linking and polymerization of the peptidoglycan chains.[9] The ultimate consequence is a weakened cell wall, leading to cell lysis and bacterial death.

Mechanism of Vancomycin Action

The following diagram illustrates the mechanism by which vancomycin inhibits peptidoglycan synthesis.

References

- 1. Continuous fluorescence anisotropy-based assay of BOCILLIN FL penicillin reaction with penicillin binding protein 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal Structures of Complexes of Bacterial DD-Peptidases with Peptidoglycan-mimetic Ligands: The Substrate Specificity Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. DD-Transpeptidase - Wikipedia [en.wikipedia.org]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on Acetyl-Lys-D-Ala-D-Ala in the Study of Antibiotic Resistance

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of antibiotic resistance is a critical global health challenge. Vancomycin, a glycopeptide antibiotic, has long been a last-resort treatment for serious Gram-positive bacterial infections. Its mechanism of action relies on high-affinity binding to the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. The tripeptide Acetyl-Lys-D-Ala-D-Ala serves as a crucial synthetic analogue of this natural target. It is an indispensable tool for in vitro studies aimed at understanding the molecular basis of vancomycin action and the mechanisms of resistance. This guide provides a comprehensive overview of the role of this compound in antibiotic resistance research, detailing the biochemical pathways, experimental protocols, and key quantitative data that underpin our current understanding.

The Central Role of D-Ala-D-Ala in Peptidoglycan Synthesis and Vancomycin's Mechanism of Action

The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan. The biosynthesis of peptidoglycan is a complex process that culminates in the cross-linking of linear glycan strands via short peptide bridges. A key component of this process is the pentapeptide precursor, which in susceptible bacteria, terminates with a D-Ala-D-Ala dipeptide.[1][2][3]

Vancomycin exerts its bactericidal effect by forming a stable complex with the D-Ala-D-Ala terminus of these peptidoglycan precursors.[1][4][5] This binding physically obstructs the enzymes responsible for the subsequent transglycosylation and transpeptidation steps of cell wall synthesis, ultimately leading to cell lysis.[1][4] The high affinity of vancomycin for the D-Ala-D-Ala moiety is critical to its antibiotic activity.

The Molecular Basis of Vancomycin Resistance

The primary mechanism of high-level vancomycin resistance in bacteria, particularly in enterococci and staphylococci, involves a fundamental alteration of the antibiotic's target.[6][7] Resistance is conferred by a cluster of genes, most notably the vanA operon, which orchestrates the synthesis of peptidoglycan precursors with a modified terminus.[8] Instead of D-Ala-D-Ala, the pentapeptide terminates in D-Alanyl-D-Lactate (D-Ala-D-Lac) or, in some cases, D-Alanyl-D-Serine (D-Ala-D-Ser).[4][6] This subtle change, the replacement of an amide bond with an ester bond in the case of D-Ala-D-Lac, results in the loss of a critical hydrogen bond with vancomycin, leading to a staggering ~1000-fold reduction in binding affinity and rendering the antibiotic ineffective.[7][9]

The VanA Operon and its Regulatory Pathway

The expression of the vanA operon is tightly regulated by a two-component system, VanS/VanR. VanS is a membrane-bound sensor kinase that detects the presence of vancomycin.[6][10][11][12] Upon binding vancomycin, VanS autophosphorylates and subsequently transfers the phosphate group to the cytoplasmic response regulator, VanR.[4][6][10] Phosphorylated VanR then acts as a transcriptional activator, inducing the expression of the downstream vanH, vanA, and vanX genes.

-

VanH: A dehydrogenase that reduces pyruvate to D-lactate.

-

VanA: A ligase that synthesizes the D-Ala-D-Lac depsipeptide.[7]

-

VanX: A D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala, preventing its incorporation into the cell wall precursors.[7][13]

Quantitative Data in Vancomycin Resistance

The study of vancomycin resistance heavily relies on quantitative measurements to characterize the interactions between the antibiotic, its target, and the enzymes involved in the resistance mechanism. This compound is a critical reagent in these assays, providing a standardized substrate for reproducible measurements.

Binding Affinities

The affinity of vancomycin and its analogues for the D-Ala-D-Ala and D-Ala-D-Lac termini is a key determinant of antibiotic efficacy. These affinities are often expressed as dissociation constants (Kd).

| Ligand | Antibiotic | Dissociation Constant (Kd) | Fold Change in Affinity (D-Ala-D-Lac vs D-Ala-D-Ala) |

| This compound | Vancomycin | ~1 µM | - |

| Acetyl-Lys-D-Ala-D-Lac | Vancomycin | ~1 mM | ~1000-fold decrease |

| Dimeric L-Lys-D-Ala-D-Ala | Dimeric Vancomycin | ~1.1 nM | - |

Note: Exact values can vary depending on experimental conditions.

Enzyme Kinetics

The kinetic parameters of the enzymes involved in both the normal peptidoglycan synthesis and the resistance pathway are crucial for understanding the efficiency of these processes.

| Enzyme | Substrate(s) | Km | kcat | kcat/Km |

| VanA Ligase | ||||

| D-Ala (at subsite 2, deprotonated) | 0.66 mM | 550 min⁻¹ | 833 mM⁻¹min⁻¹ | |

| D-Lactate | 0.69 mM | 32 min⁻¹ | 46 mM⁻¹min⁻¹ | |

| VanX Dipeptidase | D-Ala-D-Ala | 0.11 mM | 46 s⁻¹ | 418 mM⁻¹s⁻¹ |

| D-Ala-D-Ala Ligase (Ddl) from T. thermophilus | ATP | 16.2 µM | - | - |

| D-Ala (subsite 1) | 1250 µM | - | - | |

| D-Ala (subsite 2) | 4020 µM | - | - |

Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical measure of antibiotic susceptibility.

| Bacterial Species | Resistance Phenotype | Vancomycin MIC (µg/mL) |

| Enterococcus faecalis | VanA | 64 to >256 |

| VanB | 4 to >1000 | |

| VanC | 2 to 32 | |

| Staphylococcus aureus | Susceptible (VSSA) | ≤2 |

| Intermediate (VISA) | 4 to 8 | |

| Resistant (VRSA) | ≥16 (typically 512-1024 for VanA-mediated resistance) |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of research into antibiotic resistance. The following sections outline the methodologies for key experiments involving this compound.

D-Ala-D-Ala Ligase (Ddl) Activity Assay

This assay measures the ATP-dependent ligation of two D-alanine molecules to form D-Ala-D-Ala, catalyzed by Ddl. The activity is typically monitored by measuring the production of ADP or inorganic phosphate (Pi).

Principle: The amount of Pi generated is directly proportional to the Ddl activity. Pi can be detected colorimetrically.

Materials:

-

Purified D-Ala-D-Ala ligase

-

D-Alanine

-

ATP

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing reaction buffer, D-alanine, and ATP.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the purified D-Ala-D-Ala ligase.

-

Incubate for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 650 nm for Malachite Green).

-

Generate a standard curve using known concentrations of phosphate to quantify the amount of Pi produced.

Vancomycin Binding Assay using Fluorescence Polarization

This assay measures the binding of vancomycin to a fluorescently labeled D-Ala-D-Ala containing peptide, such as fluorescein-labeled this compound.

Principle: When a small fluorescent molecule (the probe) binds to a larger molecule (vancomycin), the tumbling rate of the complex slows down, resulting in an increase in the polarization of the emitted light.

Materials:

-

Fluorescently labeled this compound probe

-

Vancomycin

-

Assay Buffer (e.g., PBS)

-

Microplate reader with fluorescence polarization capabilities

Protocol:

-

Prepare a solution of the fluorescent probe in the assay buffer.

-

Add increasing concentrations of vancomycin to the wells of a microplate.

-

Add the fluorescent probe to each well.

-

Incubate at room temperature for a short period to allow binding to reach equilibrium.

-

Measure the fluorescence polarization.

-

Plot the change in fluorescence polarization as a function of vancomycin concentration to determine the binding affinity (Kd).[2][11][14][15][16]

Analysis of Peptidoglycan Precursors by LC-MS

This method allows for the identification and quantification of different peptidoglycan precursors in bacterial cells, enabling the direct observation of the switch from D-Ala-D-Ala to D-Ala-D-Lac in resistant strains.

Principle: Peptidoglycan precursors are extracted from bacterial cells, separated by liquid chromatography (LC), and then identified and quantified based on their mass-to-charge ratio using mass spectrometry (MS).

Materials:

-

Bacterial culture (susceptible and resistant strains)

-

Extraction solvent (e.g., boiling water or specific buffers)

-

LC-MS system

Protocol:

-

Grow bacterial cultures to the desired growth phase.

-

Harvest the cells by centrifugation.

-

Extract the peptidoglycan precursors from the cell pellet using an appropriate extraction method.

-

Clarify the extract by centrifugation to remove cellular debris.

-

Inject the extract into the LC-MS system.

-

Separate the precursors using a suitable LC gradient.

-

Detect and identify the precursors based on their retention time and mass spectra.

-

Quantify the relative amounts of D-Ala-D-Ala and D-Ala-D-Lac terminated precursors.[8][12][17][18][19]

Conclusion

This compound is a cornerstone reagent in the field of antibiotic resistance research. Its use as a stable and well-characterized analogue of the natural D-Ala-D-Ala terminus of peptidoglycan precursors has been instrumental in elucidating the mechanism of action of vancomycin and the intricate biochemical pathways that confer resistance. The quantitative data derived from assays utilizing this tripeptide have provided a deep understanding of the molecular interactions at play and have guided the development of novel therapeutic strategies to combat resistant pathogens. As the threat of antibiotic resistance continues to grow, the continued use of tools like this compound in robust and well-defined experimental systems will be essential for the discovery and development of the next generation of antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of an automated fluorescence polarization immunoassay for vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Prevalence of Virulence Factors and Vancomycin-resistant Genes among Enterococcus faecalis and E. faecium Isolated from Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PGFinder, an Open-Source Software for Peptidoglycomics: The Structural Analysis of Bacterial Peptidoglycan by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of an automated fluorescence polarization immunoassay for vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction and Analysis of Peptidoglycan Cell Wall Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Automated fluorescence polarization immunoassay for monitoring vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Direct fluorescence polarization assay for the detection of glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide on the Fundamental Research of Penicillin-Binding Proteins and D-Ala-D-Ala

Audience: Researchers, scientists, and drug development professionals.

Core Concepts: The Crucial Interaction of Penicillin-Binding Proteins and D-Ala-D-Ala

Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2][3] The structural integrity of this wall is paramount for bacterial survival, protecting the cell from osmotic lysis and maintaining its shape.[1] PBPs catalyze the cross-linking of peptidoglycan chains, a process that imparts strength and rigidity to the cell wall.[3][4]

The key substrate for the transpeptidation reaction catalyzed by PBPs is the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide motif found at the terminus of the pentapeptide stem of peptidoglycan precursors.[2] PBPs recognize this D-Ala-D-Ala structure, enabling them to cleave the terminal D-alanine and form a covalent acyl-enzyme intermediate.[4][5] This intermediate then reacts with an amino group from an adjacent peptidoglycan strand, creating the cross-link and releasing the PBP.[4]

The discovery of penicillin and subsequent β-lactam antibiotics revolutionized medicine by targeting this fundamental process. These antibiotics are structural analogs of the D-Ala-D-Ala dipeptide.[4] This mimicry allows them to bind to the active site of PBPs and form a stable, long-lived acyl-enzyme complex, effectively inactivating the enzyme and halting cell wall synthesis.[1][5] This disruption leads to a weakened cell wall and, ultimately, bacterial cell death.[1]

Classification and Function of Penicillin-Binding Proteins

PBPs are broadly categorized based on their molecular weight into high-molecular-weight (HMW) and low-molecular-weight (LMW) PBPs.[3]

-

High-Molecular-Weight (HMW) PBPs: These are further divided into Class A and Class B.[3]

-

Low-Molecular-Weight (LMW) PBPs: These are typically DD-carboxypeptidases or endopeptidases that are not essential for cell viability under normal conditions but play a role in peptidoglycan maturation and remodeling.[2]

The diverse functions of these PBP classes are integral to the dynamic process of bacterial cell growth, division, and maintenance.

Quantitative Data on PBP-Ligand Interactions

The efficacy of β-lactam antibiotics is directly related to their affinity for and rate of reaction with specific PBPs. This is often quantified by the 50% inhibitory concentration (IC50), which represents the concentration of an antibiotic required to inhibit 50% of PBP activity, and kinetic parameters such as the catalytic efficiency (kcat/Km) and the second-order rate constant of acylation (k2/K).

Table 1: IC50 Values of β-Lactams against PBPs in Streptococcus pneumoniae D39[6]

| β-Lactam | PBP1a (μg/mL) | PBP1b (μg/mL) | PBP2a (μg/mL) | PBP2b (μg/mL) | PBP2x (μg/mL) | PBP3 (μg/mL) |

| Penicillin G | 0.03 | 0.5 | 0.1 | 0.2 | 0.01 | 0.005 |

| Ampicillin | 0.02 | 0.3 | 0.05 | 0.1 | 0.008 | 0.003 |

| Cefotaxime | 0.05 | 1 | 0.2 | 0.3 | 0.02 | 0.008 |

| Meropenem | 0.01 | 0.1 | 0.03 | 0.05 | 0.005 | 0.002 |

| Imipenem | 0.02 | 0.2 | 0.04 | 0.08 | 0.01 | 0.004 |

| Faropenem | 0.008 | 0.4 | 0.1 | 0.2 | 0.02 | 0.01 |

| Amdinocillin | 10 | 0.8 | 5 | 8 | 12 | 15 |

Values in bold indicate the PBP with the lowest IC50 for that antibiotic.

Table 2: Kinetic Parameters of Streptococcus pneumoniae PBP1a Transpeptidase Domain[7]

| Substrate/Inhibitor | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | k2/K (M⁻¹s⁻¹) |

| Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala | 1.2 | 0.05 | 42 | - |

| Benzylpenicillin | - | - | - | 1,500 |

| Cefotaxime | - | - | - | 600 |

Table 3: PBP Binding Affinity of β-Lactams in Pseudomonas aeruginosa[8]

| β-Lactam | PBP1a IC50 (μg/mL) | PBP1b IC50 (μg/mL) | PBP2 IC50 (μg/mL) | PBP3 IC50 (μg/mL) | PBP4 IC50 (μg/mL) | PBP5 IC50 (μg/mL) |

| Ceftolozane | 0.5 | 1 | 8 | 0.25 | 16 | 32 |

| Ceftazidime | 1 | 2 | 16 | 0.5 | 32 | 64 |

| Imipenem | 0.125 | 0.25 | 0.5 | 4 | 1 | 2 |

Mechanisms of Resistance

Bacterial resistance to β-lactam antibiotics is a significant clinical challenge and arises through several mechanisms:

-

Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[6]

-

Target Modification: Alterations in the structure of PBPs, resulting from mutations in the encoding genes, which reduce the binding affinity of β-lactam antibiotics.[6][7] For example, specific amino acid substitutions in PBP2x of Streptococcus pneumoniae are associated with reduced susceptibility to penicillins and cephalosporins.[7]

-

Acquisition of Resistant PBPs: Acquisition of a new PBP, such as PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), which has a very low affinity for most β-lactam antibiotics.[3]

-

Reduced Permeability and Efflux: Changes in the bacterial outer membrane that limit the entry of antibiotics or the presence of efflux pumps that actively transport the antibiotics out of the cell.[6]

Experimental Protocols

Penicillin-Binding Protein (PBP) Binding Assay using Radiolabeled Penicillin

This protocol is adapted from established methods for the direct quantitation of PBPs.[8][9]

Objective: To determine the number and binding affinity of PBPs in a bacterial sample.

Materials:

-

Bacterial cell culture

-

10 mM Tris-HCl buffer, pH 8.0

-

[³H]benzylpenicillin (radiolabeled)

-

Non-radiolabeled (cold) benzylpenicillin

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents and apparatus

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Harvest bacterial cells from culture by centrifugation.

-

Wash the cell pellet with 10 mM Tris-HCl, pH 8.0.

-

Resuspend the cells in the same buffer and lyse them using a French press or sonication.

-

Perform a low-speed centrifugation to remove unbroken cells and large debris.

-

Collect the supernatant and perform a high-speed ultracentrifugation to pellet the cell membranes.

-

Wash the membrane pellet with Tris-HCl buffer to remove any remaining cytoplasmic proteins and resuspend in a minimal volume of buffer.

-

-

Radiolabeling of PBPs:

-

Incubate a known amount of the membrane preparation with a saturating concentration of [³H]benzylpenicillin for a specific time (e.g., 10 minutes at 25°C) to allow for covalent binding to the PBPs.

-

To determine non-specific binding, a parallel sample should be pre-incubated with a large excess (e.g., 1000-fold) of cold benzylpenicillin before the addition of the radiolabeled penicillin.

-

Stop the labeling reaction by adding a large excess of cold benzylpenicillin.

-

-

SDS-PAGE and Autoradiography:

-

Solubilize the labeled membrane proteins in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

After electrophoresis, treat the gel with a fluorographic enhancer (e.g., 1 M sodium salicylate) to improve the detection of tritium.

-

Dry the gel under vacuum.

-

Expose the dried gel to X-ray film at -70°C for a period ranging from days to weeks, depending on the signal intensity.

-

-

Quantitation:

-

Develop the autoradiogram to visualize the radiolabeled PBP bands.

-

Excise the corresponding bands from the dried gel.

-

Place the gel slices in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Calculate the number of PBP molecules per cell using the specific activity of the [³H]benzylpenicillin, the DPM of each band, and the number of cells used in the assay.

-

Determination of Kinetic Parameters (kcat and Km) for PBP-catalyzed Hydrolysis

This protocol outlines a general method for determining the kinetic parameters of a PBP-catalyzed hydrolysis of a D-Ala-D-Ala containing substrate.[10][11]

Objective: To determine the Michaelis constant (Km) and the catalytic rate constant (kcat) of a PBP for a specific substrate.

Materials:

-

Purified PBP enzyme

-

Substrate (e.g., Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala)

-

Reaction buffer (e.g., phosphate or Tris buffer at optimal pH)

-

Spectrophotometer or HPLC system for product detection

-

Quenching solution (e.g., acid or organic solvent)

Procedure:

-

Enzyme Assay:

-

Prepare a series of reaction mixtures containing a fixed concentration of the purified PBP and varying concentrations of the substrate in the reaction buffer.

-

Initiate the reaction by adding the enzyme to the substrate solutions.

-

Incubate the reactions at a constant temperature.

-

-

Measurement of Initial Rates:

-

At various time points, take aliquots from each reaction mixture and stop the reaction by adding a quenching solution.

-

Measure the concentration of the product formed (or the substrate consumed) using a suitable analytical method (e.g., spectrophotometry measuring a chromogenic product or HPLC separating substrate and product).

-

For each substrate concentration, plot the product concentration versus time. The initial rate (v₀) is the slope of the linear portion of this curve.

-

-

Data Analysis:

-

Plot the initial rates (v₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression analysis.

-

Vmax is the maximum reaction rate, and Km is the Michaelis constant.

-

The catalytic rate constant (kcat) can be calculated from the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration used in the assay.

-

The catalytic efficiency of the enzyme is given by the ratio kcat/Km.

-

Visualizations

Diagram 1: Simplified Peptidoglycan Biosynthesis and PBP Inhibition

Caption: Overview of peptidoglycan precursor synthesis and PBP-mediated cross-linking.

Diagram 2: Experimental Workflow for PBP Binding Assay

Caption: Workflow for identifying and quantifying PBPs using radiolabeled penicillin.

Diagram 3: Logical Relationship of β-Lactam Resistance Mechanisms

Caption: Interplay of β-lactam action and common bacterial resistance strategies.

References

- 1. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate specificity of bacterial DD-peptidases (penicillin-binding proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 4. journals.plos.org [journals.plos.org]

- 5. academic.oup.com [academic.oup.com]

- 6. etflin.com [etflin.com]

- 7. researchgate.net [researchgate.net]

- 8. Direct quantitation of the number of individual penicillin-binding proteins per cell in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DD-Carboxypeptidase Assay Using Acetyl-Lys-D-Ala-D-Ala

For Researchers, Scientists, and Drug Development Professionals

Introduction

DD-carboxypeptidases are a family of bacterial enzymes, also known as penicillin-binding proteins (PBPs), that play a crucial role in the final steps of peptidoglycan cell wall biosynthesis.[1][2] These enzymes catalyze the cleavage of the terminal D-alanyl-D-alanine bond in the peptide side chains of peptidoglycan precursors.[3][4] This activity is vital for cell wall maturation and maintenance of bacterial cell shape. The inhibition of DD-carboxypeptidases by β-lactam antibiotics is a cornerstone of antibacterial therapy.[2]

This document provides detailed protocols for a robust and versatile in vitro assay to measure the activity of DD-carboxypeptidases using the synthetic substrate Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine (Acetyl-Lys-D-Ala-D-Ala). The release of the terminal D-alanine is quantified using either a continuous coupled-enzyme spectrophotometric assay or a more sensitive high-performance liquid chromatography (HPLC) method. These assays are essential tools for characterizing enzyme kinetics, screening for novel inhibitors, and advancing drug development efforts against bacterial pathogens.

Principle of the Assay

The fundamental principle of the DD-carboxypeptidase assay involves the enzymatic hydrolysis of the terminal D-alanine from the tripeptide substrate, this compound. The reaction can be summarized as follows:

This compound + H₂O → Acetyl-Lys-D-Ala + D-Ala

The rate of this reaction can be monitored by quantifying the amount of D-alanine produced over time. Two primary methods for this quantification are detailed in these application notes.

Data Presentation

Table 1: Typical Reagent Concentrations for DD-Carboxypeptidase Assay

| Reagent | Stock Concentration | Final Concentration |

| DD-Carboxypeptidase Reaction | ||

| DD-Carboxypeptidase (e.g., sPBP5) | Varies | ~2 µg/60 µL reaction[2] |

| This compound | 100 mM | 0.25 - 12 mM[2] |

| Tris-HCl Buffer (pH 8.5) | 1 M | 50 mM[2] |

| Coupled Spectrophotometric Assay | ||

| D-Amino Acid Oxidase (DAO) | 1 U/mL | ~0.05 U/mL |

| Horseradish Peroxidase (HRP) | 10 U/mL | ~2.5 U/mL[5] |

| 4-Aminoantipyrine (4-AAP) | 15 mM | 1.5 mM[5] |

| Phenol | 20 mM | 2 mM[5] |

| Sodium Pyrophosphate Buffer (pH 8.5) | 1 M | 75 mM[5] |

| HPLC Derivatization | ||

| o-Phthalaldehyde (OPA) | 10 mg/mL in Methanol | Varies with protocol |

| N-tert-Butyloxycarbonyl-D-cysteine (Boc-D-Cys) | 10 mg/mL in Methanol | Varies with protocol |

| Sodium Borate Buffer (pH 9.0-10.2) | 0.4 M | Varies with protocol |

Table 2: Representative Kinetic Parameters of DD-Carboxypeptidases

| Enzyme | Substrate | Km (mM) | Relative kcat/Km |

| E. coli PBP5 | Nα,Nε-dithis compound | ~1.5 | High |

| E. coli PBP6 | Nα,Nε-dithis compound | ~3.0 | Low |

Note: Kinetic parameters can vary significantly depending on the specific enzyme, purity, and assay conditions.

Experimental Protocols

Protocol 1: Continuous Coupled-Enzyme Spectrophotometric Assay

This protocol describes a continuous assay where the D-alanine produced is immediately oxidized by D-amino acid oxidase (DAO), generating hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to catalyze the oxidative coupling of 4-aminoantipyrine (4-AAP) and phenol, forming a colored product that can be monitored spectrophotometrically at 505 nm.[5]

Materials:

-

DD-Carboxypeptidase enzyme

-

This compound substrate

-

Tris-HCl buffer (pH 8.5)

-

D-Amino Acid Oxidase (DAO) from porcine kidney

-

Horseradish Peroxidase (HRP)

-

4-Aminoantipyrine (4-AAP)

-

Phenol

-

Sodium Pyrophosphate buffer (pH 8.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 505 nm

Procedure:

-

Prepare the Coupled Enzyme Mix: In a suitable volume of 75 mM sodium pyrophosphate buffer (pH 8.5), prepare a master mix containing DAO (final concentration ~0.05 U/mL), HRP (final concentration ~2.5 U/mL), 4-AAP (final concentration 1.5 mM), and phenol (final concentration 2 mM).[5]

-

Set up the Reaction Plate:

-

Add 50 µL of the Coupled Enzyme Mix to each well of a 96-well microplate.

-

Add 25 µL of varying concentrations of the this compound substrate (dissolved in water or Tris-HCl buffer) to the wells.

-

Include a no-substrate control (add 25 µL of buffer instead of substrate) to measure any background signal.

-

-

Initiate the Reaction: Add 25 µL of the DD-carboxypeptidase enzyme solution (in 50 mM Tris-HCl, pH 8.5) to each well to start the reaction.

-

Monitor the Reaction: Immediately place the microplate in a plate reader pre-heated to 37°C and measure the increase in absorbance at 505 nm over time (e.g., every minute for 15-30 minutes).

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of the reaction is proportional to the DD-carboxypeptidase activity.

Caption: Spectrophotometric Assay Workflow

Protocol 2: HPLC-Based Assay with Pre-Column Derivatization

This protocol offers higher sensitivity and is particularly useful for complex samples or when precise quantification of D-alanine is required. The D-alanine produced by the DD-carboxypeptidase reaction is derivatized with o-phthalaldehyde (OPA) and a chiral thiol, N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys), to form a fluorescent diastereomer that can be separated and quantified by reverse-phase HPLC.[6]

Materials:

-

DD-Carboxypeptidase enzyme

-

This compound substrate

-

Tris-HCl buffer (pH 8.5)

-

Perchloric acid (PCA) or other suitable quenching agent

-

o-Phthalaldehyde (OPA) solution

-

N-tert-Butyloxycarbonyl-D-cysteine (Boc-D-Cys) solution

-

Sodium borate buffer (pH 9.0-10.2)

-

HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Sodium acetate buffer (e.g., 50 mM, pH 6.5)

-

Mobile Phase B: Methanol or Acetonitrile

Procedure:

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine 25 µL of 50 mM Tris-HCl (pH 8.5), 25 µL of this compound solution, and 25 µL of the DD-carboxypeptidase enzyme solution.

-

Incubate at 37°C for a defined period (e.g., 10, 20, 30 minutes).

-

Stop the reaction by adding a quenching agent, such as 10 µL of perchloric acid, and centrifuge to pellet the precipitated protein.

-

-

Derivatization:

-

Transfer a portion of the supernatant (containing the D-alanine) to a new tube.

-

Add sodium borate buffer to adjust the pH to the optimal range for derivatization (pH 9.0-10.2).

-

Add the OPA and Boc-D-Cys derivatizing reagents. The exact volumes and concentrations may need optimization, but a common approach is to mix the sample with a pre-mixed solution of OPA and the chiral thiol in borate buffer.[7]

-

Allow the reaction to proceed at room temperature for a few minutes.

-

-

HPLC Analysis:

-

Inject a suitable volume of the derivatized sample onto the C18 column.

-

Elute the diastereomers using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be 10-50% Mobile Phase B over 30 minutes.

-

Monitor the elution profile using the fluorescence detector.

-

-

Data Analysis:

-

Identify the peak corresponding to the D-alanine derivative based on its retention time, as determined by running a standard of derivatized D-alanine.

-

Quantify the amount of D-alanine by integrating the peak area and comparing it to a standard curve generated with known concentrations of D-alanine.

-

Caption: Enzymatic Reaction of DD-Carboxypeptidase

Troubleshooting and Considerations

-

Enzyme Activity: Ensure the DD-carboxypeptidase is active. Run a positive control with a known active enzyme.

-

Substrate Quality: Use high-purity this compound. Impurities can interfere with the assay.

-

Buffer pH: The optimal pH for many DD-carboxypeptidases is around 8.5. However, this should be optimized for the specific enzyme being studied.

-

Coupled Assay Interferences: Compounds in crude enzyme preparations or test compounds that absorb at 505 nm or interfere with DAO or HRP activity can affect the spectrophotometric assay. Running appropriate controls is crucial.

-

HPLC Derivatization: The OPA/thiol derivatives can be unstable. Therefore, it is important to automate the derivatization and injection process or to perform these steps consistently and quickly.[8]

-

Inhibitor Screening: When screening for inhibitors, include appropriate controls to ensure that the test compounds do not interfere with the detection method itself. For the coupled assay, this includes testing for inhibition of DAO and HRP.

Conclusion

The DD-carboxypeptidase assay using this compound is a fundamental tool in the study of bacterial cell wall biosynthesis and the development of new antibiotics. The choice between the continuous coupled-enzyme spectrophotometric assay and the HPLC-based method will depend on the specific application, required sensitivity, and available instrumentation. By following the detailed protocols and considering the potential challenges, researchers can obtain reliable and reproducible data to advance their scientific goals.

References

- 1. frontiersin.org [frontiersin.org]

- 2. A weak DD-carboxypeptidase activity explains the inability of PBP 6 to substitute for PBP 5 in maintaining normal cell shape in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. shimadzu.eu [shimadzu.eu]

- 5. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Application Note & Protocol: High-Throughput Assay for Vancomycin Binding to D-Ala-D-Ala Analogs

Audience: Researchers, scientists, and drug development professionals in the fields of antibiotic discovery, microbiology, and pharmacology.

Introduction: Vancomycin is a crucial glycopeptide antibiotic used as a last resort for treating severe infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) C-terminal dipeptide of peptidoglycan precursors, thereby inhibiting bacterial cell wall biosynthesis.[1][2][3][4] The emergence of vancomycin-resistant strains, which typically replace the terminal D-Ala with D-Lactate (D-Lac), poses a significant threat to global health. This substitution results in a 1000-fold decrease in vancomycin's binding affinity, rendering the antibiotic ineffective.[1][5][6]

This application note provides detailed protocols for robust and quantitative in vitro binding assays to characterize the interaction between vancomycin (and its analogs) and synthetic peptides mimicking the D-Ala-D-Ala and D-Ala-D-Lac termini. These assays are essential for screening new vancomycin derivatives and understanding the molecular basis of resistance. We will focus on three widely used biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Core Concepts & Mechanisms

The primary interaction between vancomycin and its target is stabilized by an array of five hydrogen bonds.[4][7][8] The development of vancomycin-resistant bacteria involves a fundamental change in the cell wall precursor, where D-Ala-D-Ala is replaced by D-Ala-D-Lac. This single atomic substitution (N-H to O) removes a critical hydrogen bond and introduces lone-pair repulsion, drastically reducing binding affinity.[8]

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique that measures real-time binding interactions on a sensor surface. It provides kinetic data (association rate kon, dissociation rate koff) and affinity data (dissociation constant Kd).

References

- 1. Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application of Acetyl-Lys-D-Ala-D-Ala in Screening for Penicillin-Binding Protein (PBP) Inhibitors

Introduction

Penicillin-Binding Proteins (PBPs) are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Their role in cross-linking peptidoglycan chains makes them a primary target for β-lactam antibiotics. The development of new antibiotics necessitates robust and efficient methods for screening and characterizing PBP inhibitors. The synthetic peptide, Nα-acetyl-L-lysyl-D-alanyl-D-alanine (Acetyl-Lys-D-Ala-D-Ala), serves as a valuable tool in this endeavor. This peptide mimics the natural substrate of PBP transpeptidases and DD-carboxypeptidases, the terminal D-Ala-D-Ala moiety of the lipid II pentapeptide precursor.[1] This mimicry allows for the development of various assays to identify and characterize compounds that inhibit PBP activity.

These application notes provide detailed protocols for utilizing this compound and its derivatives in screening for PBP inhibitors through enzyme activity assays and competitive binding assays.

Principle of PBP-Mediated Peptide Hydrolysis

PBPs catalyze the cross-linking of peptidoglycan strands through a transpeptidation reaction. This process is initiated when the active site serine of a PBP attacks the carbonyl group of the penultimate D-alanine of a donor pentapeptide, forming a covalent acyl-enzyme intermediate and releasing the terminal D-alanine.[2] This intermediate is then resolved by a nucleophilic attack from an amino group of an adjacent peptidoglycan strand, forming the cross-link. Many PBPs also exhibit DD-carboxypeptidase activity, where the acyl-enzyme intermediate is hydrolyzed by water, resulting in the release of the terminal D-alanine without cross-linking.

The substrate mimic this compound is recognized by the DD-carboxypeptidase domain of PBPs. The enzyme cleaves the terminal D-alanine, which can be detected and quantified to measure enzyme activity. Potential inhibitors will interfere with this process, leading to a decrease in the amount of released D-alanine.

I. Enzyme Activity-Based Screening for PBP Inhibitors

This section details a high-throughput screening (HTS) compatible assay to identify PBP inhibitors by quantifying the DD-carboxypeptidase activity of a PBP using this compound as a substrate. The release of D-alanine is measured using a coupled-enzyme fluorescent detection system.[3]

A. Assay Principle

The DD-carboxypeptidase activity of the target PBP releases D-alanine from this compound. The released D-alanine is then oxidized by D-amino acid oxidase (DAO), producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red or QuantaBlu) to generate a fluorescent product, which is quantified. Inhibitors of the PBP will reduce the rate of D-alanine release, resulting in a decreased fluorescent signal.

References

- 1. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining Kinetic Parameters (Km and Vmax) for DD-Carboxypeptidase: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for determining the Michaelis constant (Km) and maximum velocity (Vmax) of DD-carboxypeptidases. These kinetic parameters are crucial for characterizing enzyme-substrate interactions, elucidating catalytic mechanisms, and screening potential inhibitors in drug discovery programs targeting bacterial cell wall synthesis.

Introduction to DD-Carboxypeptidase Kinetics

DD-carboxypeptidases are bacterial enzymes that play a significant role in the final stages of peptidoglycan biosynthesis and remodeling. They catalyze the cleavage of the terminal D-alanyl-D-alanine bond of peptidoglycan precursor peptides. The determination of Km and Vmax provides valuable insights into the enzyme's affinity for its substrate and its catalytic efficiency. Accurate measurement of these parameters is essential for understanding the enzyme's physiological role and for the development of novel antibacterial agents.

Three common methods for determining the kinetic constants of DD-carboxypeptidase are detailed below: a continuous spectrophotometric assay, a discontinuous High-Performance Liquid Chromatography (HPLC)-based assay, and a continuous fluorescent coupled-enzyme assay.

Method 1: Continuous Spectrophotometric Assay

Application Note

This method provides a direct and continuous measurement of DD-carboxypeptidase activity by monitoring the change in absorbance of a chromogenic substrate upon cleavage. A commonly used substrate is Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine (Ac-L-Lys-D-Ala-D-Ala). The hydrolysis of the terminal D-Ala results in a subtle change in the peptide bond's absorbance in the low UV range (typically around 230 nm). While convenient, this method can be susceptible to interference from other components in the reaction mixture that absorb at similar wavelengths. Therefore, careful selection of buffers and high purity of enzyme and substrate are critical.

Alternatively, a pH indicator dye can be used in a lightly buffered solution. The cleavage of the peptide bond releases a carboxyl group, leading to a change in pH that can be monitored spectrophotometrically with a suitable indicator dye.

Experimental Protocol

1. Materials:

-

Purified DD-carboxypeptidase

-

Substrate: Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine (Ac-L-Lys-D-Ala-D-Ala)

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5

-

UV-transparent 96-well plates or cuvettes

-

Temperature-controlled UV-Vis spectrophotometer or plate reader

2. Procedure:

-

Prepare a stock solution of the substrate (e.g., 100 mM) in the reaction buffer.

-

Prepare a series of substrate dilutions in the reaction buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Km). A typical range might be 0.25 mM to 12 mM.[1]

-

Add a fixed amount of purified DD-carboxypeptidase (e.g., 2 µg) to each well of the microplate or to the cuvette.[1]

-

Equilibrate the plate/cuvette and the substrate solutions to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solutions to the wells/cuvettes containing the enzyme. The final reaction volume is typically 60-200 µL.[1]

-

Immediately start monitoring the change in absorbance at 230 nm over time (e.g., every 30 seconds for 10-20 minutes).

-

Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

-

Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of the product.

3. Data Analysis:

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

-

Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to graphically determine Km and Vmax.[1]

Experimental Workflow

Caption: Workflow for the continuous spectrophotometric assay.

Method 2: Discontinuous HPLC-Based Assay

Application Note

The HPLC-based method offers high sensitivity and specificity for determining DD-carboxypeptidase activity. This discontinuous assay involves incubating the enzyme with the substrate for a fixed period, stopping the reaction, and then separating and quantifying the substrate and product using reverse-phase HPLC.[2][3] This method is particularly useful when the substrate or product does not have a distinct chromophore for spectrophotometric detection or when the reaction mixture contains interfering substances. The product, cleaved D-alanine, can be derivatized with a fluorescent tag like o-phthalaldehyde (OPA) to enhance detection sensitivity.[4]

Experimental Protocol

1. Materials:

-

Purified DD-carboxypeptidase

-

Substrate: Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine (Ac-L-Lys-D-Ala-D-Ala) or other suitable peptide substrates.[4]

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.5.[1]

-

Quenching Solution: e.g., 1 M HCl or another acid to stop the reaction.

-

HPLC system with a UV or fluorescence detector.

-

Reverse-phase C18 column.

-

Mobile Phase A: e.g., 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: e.g., 0.1% TFA in acetonitrile.

-

(Optional) Derivatizing agent: o-phthalaldehyde (OPA) with a thiol (e.g., N-acetyl-L-cysteine).

2. Procedure:

-

Prepare a series of substrate dilutions in the reaction buffer.

-

Set up reaction tubes, each containing a specific substrate concentration.

-

Equilibrate the reaction tubes and the enzyme solution to the desired temperature (e.g., 37°C).

-

Initiate the reactions by adding a fixed amount of DD-carboxypeptidase to each tube.

-

Incubate the reactions for a fixed time period (e.g., 10, 20, 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reactions by adding the quenching solution.

-

(Optional) If detecting D-alanine release, derivatize the samples with OPA.

-

Centrifuge the samples to pellet any precipitated protein.

-

Inject a defined volume of the supernatant onto the HPLC system.

-

Separate the substrate and product using a suitable gradient of Mobile Phase B.

-

Detect the substrate and product by UV absorbance (e.g., 214 nm) or fluorescence (for OPA-derivatized product).

-

Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.

3. Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration.

-

Plot V₀ against the substrate concentration ([S]).

-

Determine Km and Vmax by fitting the data to the Michaelis-Menten equation or using a linearized plot.

Experimental Workflow

Caption: Workflow for the discontinuous HPLC-based assay.

Method 3: Continuous Fluorescent Coupled-Enzyme Assay

Application Note

This highly sensitive, continuous assay measures the release of D-alanine from the substrate through a series of coupled enzymatic reactions that ultimately produce a fluorescent product. The D-alanine released by DD-carboxypeptidase is oxidized by D-amino acid oxidase (DAAO), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate (e.g., Amplex Red) to a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the DD-carboxypeptidase activity. This method is suitable for high-throughput screening of inhibitors.

Experimental Protocol

1. Materials:

-

Purified DD-carboxypeptidase

-

Substrate: Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine (Ac-L-Lys-D-Ala-D-Ala)

-

Coupling Enzymes: D-amino acid oxidase (DAAO) and horseradish peroxidase (HRP)

-

Fluorogenic Substrate: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine)

-

Reaction Buffer: 50 mM Sodium Phosphate, pH 7.4

-

Black, opaque 96-well microplates

-

Fluorescence microplate reader

2. Procedure:

-

Prepare a reaction cocktail containing the reaction buffer, DAAO, HRP, and Amplex Red.

-

Prepare a series of substrate dilutions in the reaction buffer.

-

Add the reaction cocktail to the wells of the microplate.

-

Add the substrate dilutions to the respective wells.

-

Equilibrate the plate to the desired reaction temperature (e.g., 37°C).

-

Initiate the reactions by adding a fixed amount of DD-carboxypeptidase to each well.

-

Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence over time (e.g., Excitation: 530-560 nm, Emission: ~590 nm).

-

Record fluorescence readings at regular intervals (e.g., every minute for 30 minutes).

3. Data Analysis:

-

Determine the initial rate of fluorescence increase for each substrate concentration from the linear portion of the fluorescence vs. time plot.

-

Convert the rate of fluorescence increase to the rate of product formation using a standard curve of the fluorescent product (resorufin).

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

-

Determine Km and Vmax by fitting the data to the Michaelis-Menten equation or using a linearized plot.

Signaling Pathway and Experimental Workflow

Caption: Coupled reaction pathway and workflow for the fluorescent assay.

Data Presentation

Table 1: Kinetic Parameters of DD-Carboxypeptidases

| Enzyme Source | Enzyme (PBP) | Substrate | Km (mM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Method | Reference |

| Escherichia coli | PBP5 | Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala | 4.8 ± 0.9 | 1400 ± 100 | 11.5 | 2.4 x 10³ | Spectrophotometric | [1] |

| Escherichia coli | PBP6 | Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala | 10.0 ± 1.5 | 280 ± 30 | 2.2 | 2.2 x 10² | Spectrophotometric | [1] |

| Streptomyces R61 | DD-peptidase | Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala | 10 | - | - | 3.5 x 10³ | Not Specified | [4] |

| Bacillus megaterium | DD-carboxypeptidase | UDP-MurNAc-L-Ala-D-Glu-meso-Dap-D-Ala-D-Ala | 0.11 | - | - | - | Radiochemical | [5] |

Note: Vmax and kcat values are often reported in different units and may require conversion for direct comparison. Experimental conditions such as pH and temperature can significantly influence these parameters.

Conclusion

The choice of method for determining the Km and Vmax of DD-carboxypeptidase depends on several factors, including the availability of specific substrates and instrumentation, the required sensitivity, and the throughput needs. The continuous spectrophotometric assay is straightforward but may lack sensitivity and be prone to interference. The HPLC-based method is highly specific and sensitive but is discontinuous and has lower throughput. The fluorescent coupled-enzyme assay offers high sensitivity and is well-suited for high-throughput screening applications. By carefully selecting and implementing the appropriate method, researchers can obtain reliable kinetic data to advance their studies on DD-carboxypeptidases and the development of novel antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. PBP Isolation and DD-Carboxypeptidase Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. Synthesis and Kinetic Analysis of Two Conformationally Restricted Peptide Substrates of Escherichia coli Penicillin-Binding Protein 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of concomitant transfer and hydrolysis reactions catalysed by the exocellular dd-carboxypeptidase–transpeptidase of Streptomyces R61 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Membrane-bound dd-carboxypeptidases from Bacillus megaterium KM. General properties, substrate specificity and sensitivity to penicillins, cephalosporins and peptide inhibitors of the activity at pH5 - PMC [pmc.ncbi.nlm.nih.gov]

Practical Guide to the Synthesis of Radiolabeled Acetyl-Lys-D-Ala-D-Ala: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of radiolabeled Acetyl-Lys-D-Ala-D-Ala, a crucial tool in studying bacterial cell wall biosynthesis and the mechanism of action of glycopeptide antibiotics. The following sections detail the necessary materials, step-by-step protocols for solid-phase peptide synthesis, on-resin acetylation and radiolabeling, purification, and characterization of the final product.

Application and Significance

Radiolabeled this compound serves as a vital probe in various biochemical assays. Its structural similarity to the natural peptidoglycan precursor terminus allows it to be a substrate for penicillin-binding proteins (PBPs) and D-alanyl-D-alanine carboxypeptidases. The incorporation of a radiolabel, such as Carbon-14 (¹⁴C) or Tritium (³H), enables sensitive detection and quantification in studies investigating enzyme kinetics, inhibitor screening, and bacterial cell wall metabolism.

Synthesis Overview

The synthesis of radiolabeled this compound is a multi-step process that begins with the solid-phase peptide synthesis (SPPS) of the Lys-D-Ala-D-Ala tripeptide. This is followed by the on-resin acetylation of the N-terminus and the lysine side chain, incorporating the radiolabel. The peptide is then cleaved from the resin, purified by high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by mass spectrometry and radiometric analysis.

Experimental Protocols

Materials and Reagents

-

Resins: Fmoc-D-Ala-Wang resin or 2-chlorotrityl chloride resin

-

Amino Acids: Fmoc-D-Ala-OH, Fmoc-L-Lys(Boc)-OH

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Acetylation Reagent: Acetic anhydride

-

Radiolabeled Acetylation Reagent: [1-¹⁴C]Acetic anhydride or [³H]Acetic anhydride

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Solvents: DMF, DCM (Dichloromethane), Acetonitrile (ACN), Methanol

-

Purification: Reversed-phase HPLC system, C18 column

-

Analysis: Mass spectrometer (e.g., ESI-MS), Liquid scintillation counter

Part 1: Solid-Phase Peptide Synthesis of Lys-D-Ala-D-Ala

This protocol outlines the synthesis of the tripeptide backbone on a solid support using Fmoc chemistry.

-

Resin Swelling: Swell the Fmoc-D-Ala-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the D-alanine. Wash the resin thoroughly with DMF and DCM.

-

Coupling of the second D-Ala:

-

In a separate vial, dissolve Fmoc-D-Ala-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) to the amino acid mixture to activate it.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added D-alanine.

-

Coupling of Lysine:

-

Activate Fmoc-L-Lys(Boc)-OH (3 eq) using the same procedure as in step 3.

-

Couple the activated lysine to the resin and wash.

-

-

Final Fmoc Deprotection: Repeat step 2 to deprotect the N-terminus of the lysine residue. The resin now contains the tripeptide Lys-D-Ala-D-Ala.

Part 2: On-Resin Acetylation and Radiolabeling

This step introduces the acetyl group, including the radiolabel, to the N-terminus and the lysine side chain.

-

Acetylation Reaction Mixture Preparation:

-

For non-radiolabeled synthesis, prepare a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.

-

For radiolabeling, in a well-ventilated fume hood, carefully prepare a solution containing a mixture of unlabeled acetic anhydride and a known amount of [1-¹⁴C]acetic anhydride or [³H]acetic anhydride (e.g., 1-5 mCi) with DIPEA in DMF. The total amount of acetic anhydride should be in excess (10 eq) relative to the peptide on the resin.

-

-

On-Resin Acetylation: Add the acetylation mixture to the resin and shake for 2 hours at room temperature.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

Part 3: Cleavage, Purification, and Characterization

-

Cleavage from Resin: Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

-

Peptide Precipitation and Isolation: Filter the resin and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.

-

Purification by HPLC:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Purify the peptide using a reversed-phase C18 HPLC column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Monitor the elution profile using a UV detector (at 220 nm) and a radioactivity detector.

-

Collect the fractions corresponding to the radiolabeled this compound.

-

-

Characterization:

-

Mass Spectrometry: Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS). The expected mass will be calculated based on the elemental composition of this compound.

-

Radiochemical Purity: Analyze the purified product by radio-HPLC to determine its radiochemical purity.

-

Specific Activity: Determine the specific activity by quantifying the amount of peptide (e.g., by UV absorbance at 220 nm against a standard curve) and measuring the radioactivity of a known amount using a liquid scintillation counter.

-

Quantitative Data Summary

The following tables provide expected quantitative data for the synthesis of radiolabeled this compound. These values are illustrative and may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis and Purification Yields

| Step | Parameter | Expected Value |

| Solid-Phase Peptide Synthesis | Crude Peptide Yield | 70-90% |

| HPLC Purification | Purified Peptide Yield | 30-50% (from crude) |

| Overall Yield | Overall Synthesis Yield | 20-45% |

Table 2: Radiolabeling and Product Characteristics

| Parameter | ¹⁴C-Labeling | ³H-Labeling |

| Radiochemical Yield | > 80% | > 70% |

| Radiochemical Purity (post-HPLC) | > 98% | > 98% |

| Specific Activity | 50-60 mCi/mmol | 20-30 Ci/mmol |

| Molecular Weight (Monoisotopic) | 372.21 g/mol | 372.21 g/mol |

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis of radiolabeled this compound.

Caption: Workflow for the synthesis of radiolabeled this compound.

Caption: Interaction of this compound with the bacterial cell wall synthesis pathway.

Application Notes and Protocols for In Vitro Reconstitution of Peptidoglycan Synthesis with Acetyl-Lys-D-Ala-D-Ala

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a structure essential for survival, is primarily composed of peptidoglycan (PG). The intricate biosynthesis of PG presents a venerable target for antimicrobial agents. In vitro reconstitution of PG synthesis provides a powerful, controlled environment to dissect the enzymatic activities of the key players in this pathway and to screen for novel inhibitors. This document details the application and protocols for an in vitro system utilizing the synthetic tripeptide, Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala, to probe the later stages of PG synthesis, particularly the transpeptidation reaction catalyzed by penicillin-binding proteins (PBPs).

The D-Ala-D-Ala motif at the terminus of the pentapeptide stem of Lipid II is the crucial recognition site for transpeptidases, which catalyze the cross-linking of adjacent peptide stems, providing the structural integrity of the cell wall.[1] The use of a synthetic, soluble tripeptide like Acetyl-Lys-D-Ala-D-Ala allows for the investigation of PBP activity in a simplified, cell-free system, obviating the need for the complex, membrane-bound Lipid II precursor. This approach is particularly advantageous for high-throughput screening of potential antibiotics that target the transpeptidation step.

Application: A Tool for Discovering Novel Antibiotics

The in vitro reconstitution of peptidoglycan synthesis with this compound serves as a robust platform for:

-

High-Throughput Screening (HTS) of PBP Inhibitors: The assay can be adapted for a high-throughput format to screen large compound libraries for novel inhibitors of transpeptidases (PBPs).[2][3]

-

Enzyme Kinetics and Characterization: It allows for the detailed kinetic analysis of PBP activity, including the determination of Michaelis-Menten constants (Km and Vmax) for the peptide substrate.

-

Structure-Activity Relationship (SAR) Studies: The system can be used to evaluate the impact of modifications to the peptide substrate or inhibitor molecules on PBP activity.

-

Mechanism of Action Studies: It provides a means to investigate the molecular mechanism of known and novel antibiotics that target the transpeptidation step of peptidoglycan synthesis.

Experimental Protocols

Protocol 1: In Vitro Transpeptidase (PBP) Activity Assay

This protocol describes a method to measure the D,D-carboxypeptidase activity of a purified PBP, which is a partial reaction of the transpeptidation process, using this compound as a substrate. The release of the terminal D-alanine is monitored.

Materials:

-

Purified Penicillin-Binding Protein (PBP) (e.g., PBP4 from Staphylococcus aureus)

-

Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala tripeptide

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)

-

D-Amino Acid Oxidase (DAAO)

-

Horseradish Peroxidase (HRP)

-

Amplex Red reagent

-

96-well microplate

-

Microplate reader (fluorescence)

Procedure:

-

Prepare Reagents:

-

Dissolve the this compound tripeptide in the reaction buffer to a stock concentration of 10 mM.

-

Prepare a working solution of the PBP in reaction buffer. The optimal concentration should be determined empirically.

-

Prepare a detection mix containing DAAO, HRP, and Amplex Red in reaction buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well microplate, add 50 µL of the reaction buffer to each well.

-

Add 10 µL of the PBP working solution to the appropriate wells. Include wells without PBP as a negative control.

-

To test for inhibition, add 10 µL of the test compound at various concentrations to the wells. Add 10 µL of vehicle (e.g., DMSO) to control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate the Reaction:

-

Add 10 µL of the this compound stock solution to each well to initiate the reaction. The final concentration of the tripeptide will be 1 mM.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.

-

-

Detection of D-Alanine Release:

-

Stop the PBP reaction by adding 20 µL of the detection mix to each well.

-

Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Measure the fluorescence using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the negative control (no PBP) from all other readings.

-

Calculate the percentage of inhibition for each test compound concentration.

-

Determine the IC50 value for active inhibitors.

-

Protocol 2: High-Throughput Screening (HTS) for PBP Inhibitors

This protocol is an adaptation of Protocol 1 for a high-throughput screening format.

Materials:

-

Same as Protocol 1

-

384-well microplates

-

Automated liquid handling system (optional)

Procedure:

-

Compound Plating:

-

Using an automated liquid handler or a multichannel pipette, add a small volume (e.g., 1 µL) of each compound from a compound library (typically dissolved in DMSO) to the wells of a 384-well plate.

-

Include appropriate controls: positive control (no inhibitor) and negative control (no enzyme).

-

-

Enzyme and Substrate Addition:

-

Prepare a master mix containing the PBP in reaction buffer.

-

Dispense the PBP master mix into all wells of the compound plate.

-

Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes).

-

Prepare a master mix containing the this compound substrate in reaction buffer.

-

Dispense the substrate master mix into all wells to start the reaction.

-

-

Incubation and Detection:

-

Incubate the plate at 37°C for an optimized time.

-

Add the detection mix (DAAO, HRP, Amplex Red) to all wells.

-

Incubate for the detection reaction to proceed.

-

Read the fluorescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data based on the positive and negative controls.

-

Identify "hits" as compounds that show a significant reduction in fluorescence compared to the positive control.

-

Confirm hits through dose-response experiments to determine IC50 values.

-

Data Presentation

Table 1: Components for In Vitro PBP Activity Assay

| Component | Stock Concentration | Final Concentration | Purpose |

| Purified PBP | 1 mg/mL | 1-10 µg/mL | Enzyme source |

| This compound | 10 mM | 1 mM | Substrate |

| HEPES, pH 7.5 | 1 M | 50 mM | Buffer |

| MgCl2 | 1 M | 10 mM | Divalent cation cofactor |

| D-Amino Acid Oxidase | 1 U/mL | 0.02 U/mL | Detects D-Ala release |

| Horseradish Peroxidase | 10 U/mL | 0.2 U/mL | Signal amplification |

| Amplex Red | 10 mM | 50 µM | Fluorogenic substrate |

| Test Compound | Varies | Varies | Potential inhibitor |

Visualizations

Caption: Overview of the peptidoglycan biosynthesis pathway.

Caption: Workflow for the in vitro PBP activity assay.

References

Application Note: High-Throughput Analysis of D,D-Carboxypeptidase Activity using Mass Spectrometry

Abstract

This application note describes a robust and sensitive method for the detection and quantification of Acetyl-Lys-D-Ala-D-Ala cleavage products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This assay provides a powerful tool for screening and characterizing inhibitors of D,D-carboxypeptidases, enzymes crucial for bacterial cell wall metabolism and a key target for novel antibiotic development. The detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation are provided for researchers in microbiology, drug discovery, and biochemistry.

Introduction

The bacterial cell wall, a unique and essential structure, is a primary target for many antibiotics. The final steps of peptidoglycan biosynthesis and remodeling are carried out by a family of enzymes known as penicillin-binding proteins (PBPs), which include D,D-carboxypeptidases. These enzymes are responsible for cleaving the terminal D-alanine from the pentapeptide stem of peptidoglycan precursors (N-acetylmuramic acid-N-acetylglucosamine-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala). This cleavage is a critical step in controlling the extent of cross-linking in the peptidoglycan mesh, thereby influencing cell shape and integrity.[1]